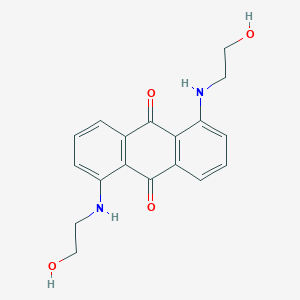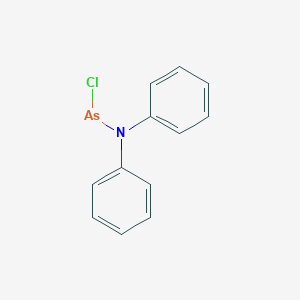
Cyclopentylphosphine
Übersicht
Beschreibung
Cyclopentylphosphine (C5H11P) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research for its ability to act as a ligand in coordination chemistry and catalysis. This compound is a colorless liquid that is highly reactive and flammable. In
Wissenschaftliche Forschungsanwendungen
Application in Antineoplastic Drugs and Immunotherapy
Cyclopentylphosphine has been explored in the synthesis and modification of various antineoplastic drugs. For instance, cyclophosphamide, a derivative, remains a crucial antineoplastic drug and immunosuppressive agent. It's extensively utilized in cancer therapy and in autoimmune disorders, highlighting its diverse clinical applications. The unique metabolism and inactivation mechanisms of cyclophosphamide, likely influenced by its this compound structure, contribute to its distinct cytotoxic properties (Emadi, Jones, & Brodsky, 2009).
Impact on Metabolic Pathways
The influence of cyclophosphamide on metabolic pathways in various tissues, as shown in a metabolomic study, reflects the broader impact of this compound derivatives. This study revealed significant alterations in metabolites related to amino acids, energy, choline, and nucleotide metabolism, along with oxidative stress-related pathways (Qu Tingli et al., 2016).
Applications in Inflammatory Diseases
Cyclophosphamide, a this compound derivative, is used in treating inflammatory rheumatic diseases. This highlights this compound's potential role in immunomodulatory therapies. Cyclophosphamide's impact on T cells and other immune responses in these diseases indicates the broader applicability of this compound structures in immunotherapy (Brummaier et al., 2013).
Insights from Pharmacokinetics
Understanding the pharmacokinetics of this compound derivatives, like cyclophosphamide, helps in optimizing their therapeutic index. This knowledge is vital for improving their efficacy and reducing toxicity in clinical applications, thus offering insights into the potential of this compound structures in drug development (Jonge et al., 1979).
Eigenschaften
IUPAC Name |
cyclopentylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDIZXCFDHODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466412 | |
| Record name | CYCLOPENTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15573-36-1 | |
| Record name | CYCLOPENTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)

![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

